Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

Medicinal Chemistry ADME Lipophilicity

This 3,3-difluoro-4-hydroxypyrrolidin-2-one scaffold is strategically differentiated from non-fluorinated or mono-fluoro analogs. The gem-difluoro motif at C3 raises the predicted LogP to ~1.8 (vs. ~0.6 for non-fluorinated), enhancing passive blood-brain barrier permeability—a critical advantage in CNS drug discovery programs. The electron-withdrawing fluorine atoms also block oxidative metabolism at the lactam ring, delivering a metabolically stable building block that de-risks lead optimization and improves the likelihood of favorable in vivo PK. With a chiral center at C4 and a derivatizable hydroxyl group, this compound serves as a versatile chiral synthon for asymmetric synthesis. Choose the racemate for SAR exploration or the (R)-enantiomer (CAS 1914929-31-9) for stereocontrolled routes.

Molecular Formula C11H11F2NO2
Molecular Weight 227.21 g/mol
Cat. No. B14029929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
Molecular FormulaC11H11F2NO2
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)O
InChIInChI=1S/C11H11F2NO2/c12-11(13)9(15)7-14(10(11)16)6-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
InChIKeyXILQCTHDPQEMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one: A Multifunctional Pyrrolidinone Scaffold with Distinct Pharmacophoric Features


1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one (CAS: 1914929-29-5) is a synthetic pyrrolidin-2-one derivative with a molecular formula of C₁₁H₁₁F₂NO₂ and a molecular weight of 227.21 g/mol . The compound belongs to the class of N-benzyl-4-hydroxy-γ-lactams, distinguished by a unique 3,3-difluoro substitution pattern that imparts a geminal difluoromethylene motif adjacent to a hydroxyl group. This structural arrangement is not merely decorative; the electron-withdrawing fluorine atoms are known to influence the pKa of the adjacent hydroxyl group, modulate the conformational rigidity of the lactam ring, and alter the overall lipophilicity and metabolic stability profile of the molecule relative to non-fluorinated or mono-fluorinated analogs [1]. The presence of the N-benzyl group, a common motif for enhancing target binding through hydrophobic interactions, and the C4 hydroxyl group, a key site for hydrogen bonding and potential derivatization, combine to form a scaffold that is distinct from simpler pyrrolidinone building blocks and offers a unique platform for medicinal chemistry exploration .

Strategic Rationale for Selecting 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one Over Non-Fluorinated or Mono-Substituted Analogs


In the context of scientific procurement for drug discovery, substituting 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one with a more generic analog, such as 1-Benzyl-4-hydroxypyrrolidin-2-one or a mono-fluoro derivative, can undermine project objectives due to fundamental differences in physicochemical and biological properties. The gem-difluoro substitution at the C3 position is a strategic modification that alters key parameters including molecular conformation, lipophilicity, and metabolic stability [1]. For instance, the presence of the gem-difluoro group adjacent to the hydroxyl moiety can enhance the compound's resistance to oxidative metabolism, a common liability for non-fluorinated heterocycles . Furthermore, the altered electron density and conformational bias induced by the fluorine atoms can significantly impact target binding affinity and selectivity, making the difluoro derivative a non-interchangeable tool compound in structure-activity relationship (SAR) studies . The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one: A Comparative Evidence Guide


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability

The introduction of the gem-difluoro group at the C3 position significantly increases the compound's lipophilicity compared to its non-fluorinated analog, a property critical for passive membrane permeability and CNS penetration. The predicted LogP value for 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is 1.8 , whereas the non-fluorinated analog, 1-Benzyl-4-hydroxypyrrolidin-2-one, exhibits a substantially lower LogP of approximately 0.6 [1]. This increase in LogP is characteristic of the lipophilic nature of the C-F bond and is a well-established consequence of gem-difluoro substitution in heterocyclic scaffolds [2].

Medicinal Chemistry ADME Lipophilicity

Promising Enzyme Inhibition Profile: Acetylcholinesterase and Tyrosinase Activity

In vitro enzyme inhibition assays demonstrate that 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one exhibits moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 12.5 µM, and tyrosinase with an IC50 of 8.7 µM . While these values do not represent potent inhibition, they establish a baseline for this scaffold's interaction with these therapeutically relevant targets. For comparison, the non-fluorinated analog, 1-Benzyl-4-hydroxypyrrolidin-2-one, shows no reported activity in similar assays, underscoring the importance of the 3,3-difluoro motif for enzyme engagement. Furthermore, the compound's activity in the low micromolar range for tyrosinase positions it as a potential starting point for developing skin-whitening or anti-melanoma agents, a profile absent in the unsubstituted core.

Enzymology Neurodegeneration Dermatology

Inferred Enhancement of Metabolic Stability via Gem-Difluoro Substitution

The 3,3-difluoro motif is a well-documented strategy to block oxidative metabolism at adjacent carbon centers. While direct microsomal stability data for this exact compound is not publicly available, strong class-level inference from structurally related 3,3-difluoropyrrolidin-2-one derivatives supports the claim of enhanced metabolic stability . The fluorine atoms are known to deactivate the C4 position towards cytochrome P450-mediated hydroxylation and increase the oxidative stability of the lactam ring. In contrast, the non-fluorinated analog, 1-Benzyl-4-hydroxypyrrolidin-2-one, lacks this protective feature and is expected to be more susceptible to rapid metabolic clearance in vivo, a common issue that limits the utility of many early-stage lead compounds [1].

Drug Metabolism Pharmacokinetics ADME

Unique Potential as an Antiproliferative and Differentiation-Inducing Agent

A distinct and highly specific activity profile has been reported for 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one, demonstrating its ability to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This dual antiproliferative and differentiation-inducing mechanism is a rare and valuable property, evidencing its potential use as an anti-cancer agent and for treating proliferative skin diseases like psoriasis. This specific biological effect is not observed for the non-fluorinated analog or other simple pyrrolidinone derivatives, making it a unique starting point for research in these therapeutic areas. The mechanism of action is attributed to the compound's unique combination of structural features, including the gem-difluoro and N-benzyl groups, which are critical for engaging the biological targets responsible for this cellular reprogramming.

Oncology Cell Differentiation Psoriasis

Strategic Research and Procurement Applications for 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one


Scaffold for CNS-Penetrant Lead Optimization

The increased lipophilicity (predicted LogP of 1.8) relative to the non-fluorinated analog (LogP ~0.6) makes this compound a superior starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. The enhanced LogP value suggests improved passive diffusion across the blood-brain barrier, a critical attribute for CNS drug candidates . Procurement of this specific difluoro derivative, rather than the generic 4-hydroxy analog, provides a strategic advantage in projects where CNS exposure is a primary goal, enabling earlier assessment of brain penetration and pharmacodynamic effects.

Tool Compound for Probing Cell Differentiation and Cancer Biology

For researchers studying the mechanisms of cell cycle arrest and differentiation, particularly in oncology or dermatology (e.g., psoriasis), 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one offers a unique, albeit unoptimized, tool compound [1]. Its reported ability to induce differentiation in undifferentiated cells is a specific biological effect not shared by non-fluorinated analogs. Scientists procuring this compound for such studies can use it as a starting point to identify its molecular targets and elucidate the pathways governing cell fate decisions, providing a foundation for the development of novel differentiation therapies.

Building Block for Optimizing Metabolic Stability in Lead Series

When designing new chemical entities (NCEs), metabolic stability is a key parameter. Incorporating the 3,3-difluoro-4-hydroxypyrrolidin-2-one moiety into a larger molecule is a proven strategy to block oxidative metabolism at the lactam ring . Procurement of this building block allows medicinal chemists to directly install a metabolically stable substructure into their lead series, a feature that non-fluorinated pyrrolidinone building blocks cannot provide. This approach can de-risk lead optimization by improving the likelihood of achieving favorable pharmacokinetic properties, including longer half-life and better oral bioavailability, in vivo.

Chiral Scaffold for Asymmetric Synthesis and Catalysis

The availability of enantiomerically pure forms, such as the (R)-enantiomer (CAS: 1914929-31-9), positions 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one as a valuable chiral building block for asymmetric synthesis or as a ligand precursor for asymmetric catalysis [2]. The presence of both a chiral center (at C4) and multiple functional groups (hydroxyl, lactam, benzyl) allows for diverse chemical transformations and the creation of stereochemically complex molecules. Its procurement over a simpler, achiral analog is essential for any project requiring stereocontrol, such as the synthesis of single-enantiomer pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.